DM1-MCC, also known as Maytansine-Maleimidocaproyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, is a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). It is derived from the natural product maytansine, which exhibits antitumor activity by inhibiting microtubule dynamics. The MCC linker facilitates the conjugation of DM1 to monoclonal antibodies, enhancing the selective targeting of cancer cells while minimizing systemic toxicity.
DM1 is classified as a maytansinoid, a class of compounds known for their ability to disrupt microtubule formation, thus inhibiting cell division. The MCC linker serves as a bridge between the cytotoxic drug and the antibody, allowing for site-specific delivery to target cells. This compound is primarily sourced from synthetic processes that modify the natural maytansine structure to enhance its therapeutic efficacy and stability when conjugated to antibodies.
The synthesis of DM1-MCC involves several key steps:
The conjugation reaction is sensitive to various parameters such as temperature, pH, and concentration of reactants. For example, incubating at 32°C for different durations (2, 4, 6, and 24 hours) allows for optimization of drug-to-antibody ratios (DAR) and distribution profiles . Analytical techniques like mass spectrometry and high-performance liquid chromatography are employed to characterize the synthesized ADCs.
The molecular structure of DM1-MCC consists of:
The molecular formula for DM1-MCC can be represented as C₄₁H₄₉N₃O₈S. The molecular weight is approximately 749.90 g/mol.
The primary chemical reaction involved in creating DM1-MCC is the Michael addition between the maleimide group of the linker and the thiol group on the monoclonal antibody. This reaction forms a stable thioether bond:
The efficiency of this reaction can be influenced by factors such as pH and temperature. Optimal conditions ensure maximum conversion of available thiol groups on the antibody into thioether linkages with DM1.
DM1 exerts its cytotoxic effects by binding to microtubules within cancer cells, disrupting normal mitotic processes. The mechanism involves:
Studies have shown that ADCs containing DM1 maintain effective binding affinity comparable to their unconjugated counterparts while delivering potent cytotoxicity selectively to target cells .
Relevant analytical methods include mass spectrometry for molecular weight determination and chromatography for purity assessment .
DM1-MCC is primarily utilized in developing targeted therapies for cancers overexpressing HER2, such as breast cancer. Its applications include:
Recent studies have demonstrated that synthesized DM1-MCC conjugates exhibit improved antiproliferative effects compared to traditional therapies, highlighting their potential in clinical applications against resistant cancer types .
DM1-MCC (also designated MCC-DM1 or DM1-MCC) is a chemically defined linker-toxin complex pivotal in constructing non-cleavable antibody-drug conjugates (ADCs). Its molecular formula is C₄₇H₆₄ClN₅O₁₃S, with a molecular weight of 974.55 Da [1] [6]. The structure integrates three distinct modules:
Table 1: Key Structural Features of DM1-MCC
Component | Chemical Group | Function |
---|---|---|
DM1 moiety | Free thiol (–SH) | Site for maleimide conjugation |
Chlorinated aromatic ring | Tubulin binding and cytotoxicity | |
Macrocyclic lactone | Structural backbone for biological activity | |
MCC linker | Maleimide | Covalent binding to antibody cysteines |
Cyclohexane ring | Enhances hydrolytic stability | |
Carboxylate terminus | Forms amide bond with DM1 | |
Conjugation product | Thioether bond | Irreversible, stable linkage in ADCs |
The synthesis of DM1-MCC involves sequential chemical steps:
For ADC manufacturing, DM1-MCC is conjugated to monoclonal antibodies (e.g., trastuzumab) via lysine residues:
Table 2: Synthesis and Conjugation Metrics for DM1-MCC-Based ADCs
Parameter | Typical Value | Significance |
---|---|---|
Conjugation efficiency | >95% | Minimizes unconjugated species |
Drug-to-antibody ratio (DAR) | 3.5–4.0 | Balances potency and pharmacokinetics |
Reaction solvent | Anhydrous DMSO | Prevents hydrolysis of maleimide |
Purification method | Size exclusion chromatography | Removes free DM1-MCC and aggregates |
Physiological Stability:DM1-MCC exhibits exceptional stability in plasma due to its non-cleavable thioether bond. Unlike disulfide linkers, it resorses reduction by glutathione or serum thiols. However, studies report in vitro aggregation at 40°C over 14 days in antibody-MCC intermediates (up to 32% aggregates), attributed to maleimide-mediated intermolecular crosslinking via Michael addition [3]. This is mitigated by:
Lysosomal Processing:Following ADC internalization, DM1-MCC is proteolytically degraded in lysosomes, releasing:
The charged nature of Lysine-MCC-DM1 prevents bystander killing of antigen-negative cells—a key distinction from cleavable linkers [4] [7]. Catabolite quantification via LC-MS/MS confirms Lysine-MCC-DM1 persists intracellularly at cytotoxic concentrations (>1 nM) for >72 hours [9].
DM1-MCC’s design directly addresses limitations of early ADCs:
Table 3: Key ADCs Utilizing DM1-MCC Chemistry
ADC Name | Target | Indication | Clinical Status |
---|---|---|---|
Trastuzumab emtansine (T-DM1) | HER2 | Breast cancer | FDA-approved |
F0002-ADC | CD30 | Hodgkin’s lymphoma | Phase 1 (NCT03894150) |
Anti-CD22-MCC-DM1 | CD22 | B-cell malignancies | Preclinical |
DAR optimization is critical: ADCs with DAR ~3.5–4.0 show superior efficacy and tolerability vs. higher-DAR conjugates, which accelerate clearance [4] [7]. Newer ADCs (e.g., anti-CD30-MCC-DM1) demonstrate efficacy in xenograft models (IC₅₀: 0.06 nM) without ADCETRIS®-like bystander effects [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7